molecular formula C18H16N2O2S2 B2372483 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 4-(methylthio)benzoate CAS No. 1396853-16-9

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 4-(methylthio)benzoate

Cat. No.: B2372483
CAS No.: 1396853-16-9
M. Wt: 356.46
InChI Key: UXBTZYYSLLTYGZ-UHFFFAOYSA-N
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Description

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 4-(methylthio)benzoate is a complex organic compound that features a benzothiazole ring, an azetidine ring, and a benzoate ester

Scientific Research Applications

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 4-(methylthio)benzoate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to the biological activity of the benzothiazole moiety.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of benzothiazole derivatives can vary depending on their specific structure and the biological target they interact with. For example, some benzothiazole derivatives have been found to inhibit the growth of M. tuberculosis .

Safety and Hazards

The safety and hazards associated with a specific benzothiazole derivative would depend on its exact structure and use. Some benzothiazole derivatives are used as drugs and have been found to have various biological activities .

Future Directions

Research into benzothiazole derivatives is ongoing, with recent work focusing on the synthesis of new compounds and their potential biological activities . Future research may continue to explore the potential of these compounds in various therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 4-(methylthio)benzoate typically involves multiple steps, starting with the preparation of the benzothiazole and azetidine intermediates. One common method involves the reaction of 2-aminobenzothiazole with an appropriate azetidine derivative under controlled conditions. The final step involves esterification with 4-(methylthio)benzoic acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 4-(methylthio)benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring.

Comparison with Similar Compounds

Similar Compounds

    1-(Benzo[d]thiazol-2-yl)azetidin-3-ol: Similar structure but with a hydroxyl group instead of the benzoate ester.

    Benzothiazole derivatives: A broad class of compounds with diverse biological activities.

    Azetidine derivatives: Compounds containing the azetidine ring, often used in medicinal chemistry.

Uniqueness

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 4-(methylthio)benzoate is unique due to the combination of the benzothiazole and azetidine rings with the benzoate ester, which may confer specific biological activities and chemical properties not found in other similar compounds.

Properties

IUPAC Name

[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 4-methylsulfanylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S2/c1-23-14-8-6-12(7-9-14)17(21)22-13-10-20(11-13)18-19-15-4-2-3-5-16(15)24-18/h2-9,13H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXBTZYYSLLTYGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)OC2CN(C2)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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